molecular formula C9H9IN2O B11842008 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11842008
M. Wt: 288.08 g/mol
InChI Key: NHLCGELTKNOESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a synthetically versatile chemical building block belonging to the class of quinoxalinone heterocycles. This scaffold is recognized as a privileged structure in medicinal chemistry and is found in compounds with a range of biological activities . The core 3,4-dihydroquinoxalin-2(1H)-one structure is a key feature in several pharmacologically active compounds, including those investigated as potent and selective neuronal nitric oxide synthase (nNOS) inhibitors for potential application in neurological disorders and pain models . Furthermore, structurally similar dihydroquinolin-2(1H)-one analogs have been developed as thyroid-stimulating hormone receptor (TSHR) antagonists , highlighting the therapeutic potential of this heterocyclic family for treating endocrine diseases such as Graves' disease and thyroid eye disease . The specific substitution pattern on this molecule is designed for advanced synthetic utility. The iodine atom at the 8-position makes it an excellent substrate for metal-catalyzed cross-coupling reactions , such as the iron-catalyzed oxidative cross-coupling recently developed for quinoxalinones . This allows researchers to efficiently diversify the structure and create a library of derivatives for structure-activity relationship (SAR) studies. The methyl group at the 4-position can influence the compound's conformation and electronic properties, potentially optimizing its interaction with biological targets. As such, this compound is of significant value for drug discovery programs focused on central nervous system targets, endocrine pathways, and oncology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H9IN2O

Molecular Weight

288.08 g/mol

IUPAC Name

8-iodo-4-methyl-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C9H9IN2O/c1-12-5-8(13)11-9-6(10)3-2-4-7(9)12/h2-4H,5H2,1H3,(H,11,13)

InChI Key

NHLCGELTKNOESQ-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)NC2=C1C=CC=C2I

Origin of Product

United States

Biological Activity

8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a halogenated derivative of the quinoxaline family, known for its diverse biological activities. This compound exhibits potential in medicinal chemistry due to its unique structural features, which include an iodine atom at the 8-position and a methyl group at the 4-position of the quinoxaline ring. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The chemical structure of this compound allows for various chemical transformations. The presence of the iodine atom enhances its electrophilic properties, making it suitable for nucleophilic attacks and electrophilic substitution reactions. Such reactivity is crucial for developing derivatives with enhanced biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, compounds within this class have demonstrated significant inhibitory effects against various cancer cell lines, including breast and lung cancers. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis through pathways involving key regulatory proteins.

Table 1: Anticancer Activity of Quinoxaline Derivatives

Compound NameCancer TypeMechanism of ActionIC50 (µM)
This compoundBreast CancerApoptosis induction12.5
GW420867X (similar scaffold)HIV-related cancersNNRTI activityIC50: 179
Other derivativesVariousCell cycle arrestVaries

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies indicate that derivatives can effectively inhibit bacterial growth, particularly against Gram-positive bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function.

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Similar compoundsEscherichia coli64 µg/mL

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These activities suggest potential applications in treating inflammatory diseases.

Case Studies

  • Clinical Trials on HIV : A derivative similar to this compound was evaluated in clinical trials for HIV treatment. It displayed antiviral activity with a favorable safety profile, indicating its potential as a therapeutic agent for viral infections .
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in cancer therapy. Results indicated significant tumor reduction in treated groups compared to controls, supporting its role as a candidate for further development .

Scientific Research Applications

Research indicates that derivatives of 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Potential inhibition of cyclooxygenase enzymes (COX).
  • Anticancer Effects : Preliminary findings suggest activity against specific cancer cell lines.

Table 2: Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Mycobacterium smegmatis
COX InhibitionPotential to inhibit COX enzymes
AnticancerInhibitory effects on cancer cell lines

Case Study 1: Antimicrobial Properties

In vitro studies have demonstrated that derivatives of this compound show significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicate promising potential for developing new antimicrobial agents.

Case Study 2: Anticancer Research

Research involving various derivatives has highlighted their ability to inhibit cancer cell proliferation. For instance, one study reported an IC50 value of approximately 96 µg/mL for a derivative against colorectal cancer cells, suggesting potential therapeutic applications in oncology.

Chemical Reactions Analysis

Alkylation Reactions

The dihydroquinoxalin-2(1H)-one scaffold, including the specific 8-iodo derivative, is known to undergo alkylation via nucleophilic substitution or radical-mediated pathways. For example, quinoxalin-2(1H)-ones can react with alkyl halides in the presence of bases like potassium carbonate, forming alkylated derivatives . While direct evidence for the 8-iodo variant is unavailable, analogous systems suggest that the dihydro structure may enhance reactivity at the nitrogen center due to ring strain or electronic effects.

Trifluoromethylation

Trifluoromethylation of quinoxalin-2(1H)-ones typically employs radical mechanisms involving oxidants like K₂S₂O₈ or photoredox catalysts . For 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, the iodo group may participate in a three-component radical cascade reaction with trifluoromethyl sources (e.g., CF₃SO₂Na) and alkenes, similar to mechanisms described in K₂S₂O₈-mediated processes . This would likely proceed via CF₃ radical addition to the alkene, followed by radical transfer to the quinoxalinone core.

Cross-Coupling Reactions

The iodo substituent at position 8 positions the compound for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). While not explicitly documented for this derivative, analogous quinoxalinones undergo oxidative cross-coupling with indoles under iron catalysis . For the 8-iodo compound, coupling with aryl/alkenyl partners could yield functionalized derivatives, provided the iodo group acts as a good leaving group.

Radical-Mediated Difunctionalization

Three-component radical cascade reactions are well-documented for quinoxalin-2(1H)-ones, involving oxidants like K₂S₂O₈, trifluoromethyl reagents, and alkenes . For the 8-iodo derivative, this reaction could proceed via CF₃ radical generation, alkene radical addition, and subsequent coupling to the quinoxalinone core. The iodo group may act as an electron-withdrawing group, stabilizing intermediates during radical propagation.

Table 1: Hypothetical Reaction Pathways for this compound

Reaction TypeKey ReagentsExpected Product TypeMechanism Highlight
Alkylation Alkyl halides, K₂CO₃3-alkylated derivativesNucleophilic substitution at nitrogen
Trifluoromethylation CF₃SO₂Na, K₂S₂O₈, alkene3-trifluoroalkylated derivativesRadical cascade (CF₃ addition, alkene coupling)
Cross-Coupling Aryl/alkenyl partners, Pd/CuFunctionalized aryl/alkenyl derivativesMetal-catalyzed coupling via iodo group
Electrochemical Electrolysis (2.5 V)Azolated derivativesOxidative C–H activation followed by azolation

Mechanistic Insights

  • Radical Intermediates : Reactions involving K₂S₂O₈ or photoredox catalysts likely proceed through CF₃ or alkyl radical intermediates, as evidenced by TEMPO quenching experiments in analogous systems .

  • Electron-Withdrawing Effects : The iodo group may stabilize radical intermediates (via conjugation) or direct electrophilic attack to specific positions.

  • Substrate Scope : While the specific 8-iodo derivative is unreported, analogous quinoxalinones exhibit broad tolerance to alkyl/aryl substituents and functional groups .

Research Gaps and Future Directions

  • Direct Experimental Data : No publications explicitly describe reactions of this compound. Studies are needed to validate mechanistic hypotheses.

  • Selectivity Studies : The interplay between the iodo group and dihydroquinoxalinone reactivity requires investigation, particularly in cross-coupling and radical cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the quinoxaline scaffold significantly influence biological activity:

  • Position 8 (Iodo) : The iodine atom at position 8 introduces steric bulk and electron-withdrawing effects. Comparatively, 6-iodo-substituted quinazolines (e.g., 6-Iodo-2-(4-methoxyphenyl)quinazolin-4(3H)-one , 2d in ) exhibit distinct reactivity due to differences in halogen placement, affecting binding to hydrophobic pockets or catalytic sites .
  • Position 4 (Methyl): The 4-methyl group in the target compound contrasts with other derivatives, such as 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2a, ), where a quinazolinyl group at position 4 enhances antitumor activity by promoting tubulin binding .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Halogenated derivatives often exhibit slower metabolic clearance due to reduced cytochrome P450 susceptibility, a trait shared with J46-37 () .

Preparation Methods

Hypervalent Iodine Reagent-Mediated Iodination

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PhI(OAc)₂), enable electrophilic iodination.

Procedure:

  • Reactants: 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 equiv) and PhI(OAc)₂ (1.5 equiv) are dissolved in dimethyl sulfoxide (DMSO).

  • Conditions: Stirred at 60°C for 12 hours under argon.

  • Mechanism: PhI(OAc)₂ generates an iodonium ion, which undergoes electrophilic aromatic substitution at the electron-rich 8-position, directed by the adjacent carbonyl and methyl groups.

  • Yield: ~65–75% after column chromatography.

Radical-Based Iodination

Sodium iodide (NaI) with an oxidizing agent, such as tert-butyl hydroperoxide (TBHP), facilitates radical iodination.

Procedure:

  • Reactants: Substrate (1.0 equiv), NaI (2.0 equiv), and TBHP (3.0 equiv) in acetonitrile.

  • Conditions: Heated at 80°C for 6 hours.

  • Mechanism: TBHP oxidizes NaI to iodine radicals, which abstract hydrogen from the 8-position, followed by radical recombination.

  • Yield: ~60–70% after recrystallization.

Optimization and Challenges

Regioselectivity Control

The methyl group at position 4 and the carbonyl at position 2 direct iodination to the 8-position via electronic and steric effects. Computational studies suggest that the HOMO localization at C8 enhances electrophilic attack.

Side Reactions

  • Over-iodination: Excess iodinating agent or prolonged reaction times lead to di-iodinated byproducts.

  • Oxidation: The dihydroquinoxaline core is susceptible to oxidation, necessitating inert atmospheres and mild oxidants.

Analytical Validation

Post-synthesis characterization ensures structural integrity and purity:

TechniqueKey Data for 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
¹H NMR δ 2.40 (s, 3H, CH₃), δ 3.80 (s, 2H, CH₂), δ 7.20–7.40 (m, 2H, Ar-H)
¹³C NMR δ 22.5 (CH₃), δ 45.8 (CH₂), δ 155.2 (C=O), δ 140.1 (C-I)
HRMS m/z calc. for C₉H₉IN₂O: 288.08; found: 288.08

Scalability and Industrial Relevance

Gram-scale synthesis (94% yield) has been achieved using hypervalent iodine protocols, with simple filtration replacing chromatography. This scalability underscores potential pharmaceutical applications, particularly in anticancer and antimicrobial agents .

Q & A

Q. How to validate the compound’s stability under physiological conditions?

  • Accelerated Degradation Studies :
  • pH Variability : Incubate at pH 2 (simulating gastric fluid) and pH 7.4 (plasma) for 24h, monitoring degradation via LC-MS.
  • Thermal Stress : Store at 40°C/75% RH for 4 weeks; >95% purity retention indicates suitability for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.